8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol
Description
This compound belongs to the chromen-dioxolo structural family, characterized by a fused bicyclic system of a chromene (benzopyran) core and a [1,3]dioxolo ring. The substitution pattern includes a 4-bromophenyl group at position 8, methyl groups at positions 6 and 7, and a hydroxyl group at position 4.
Properties
IUPAC Name |
8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO4/c1-10-17(11-3-5-12(19)6-4-11)13-7-15-16(22-9-21-15)8-14(13)23-18(10,2)20/h3-8,10,17,20H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMDSZXPMPJSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=CC3=C(C=C2OC1(C)O)OCO3)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group like an amine or ester.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests potential applications in drug development. Preliminary studies indicate its activity against various cancer cell lines and other biological targets:
- Anticancer Activity : Research has shown that derivatives of chromene compounds exhibit antiproliferative effects against multiple cancer types. The specific interactions of this compound with cellular pathways could be further explored for developing novel anticancer agents .
- Antimicrobial Properties : Compounds similar to this one have demonstrated significant antimicrobial activity against pathogens such as Mycobacterium tuberculosis. The bromophenyl group may enhance its interaction with microbial targets .
Synthetic Organic Chemistry
In synthetic organic chemistry, the compound serves as a versatile building block for synthesizing more complex molecules:
- Synthesis of Heterocycles : The unique structure allows for the generation of new heterocycles through various chemical reactions. For example, it can undergo cyclization reactions to produce biologically active derivatives .
- Functionalization Reactions : The presence of functional groups like the dioxole moiety makes it suitable for further functionalization, leading to compounds with tailored properties for specific applications.
Case Studies and Research Findings
Several studies have investigated the biological activities and synthetic applications of this compound:
Mechanism of Action
The mechanism of action of 8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Brominated Aromatic Moieties : Compounds like 3h and the target molecule share a 4-bromophenyl group, which enhances lipophilicity and may influence binding to hydrophobic enzyme pockets .
- Stereochemical Complexity : Enantiomerically enriched derivatives (e.g., 3h , 4g ) exhibit high enantiomeric excess (up to 92% ee) and distinct stereochemical configurations at C6, C7, and C8, which are critical for chiral recognition in biological systems .
Key Observations :
- Multicomponent Reactions: The target compound’s synthesis likely follows a multicomponent strategy similar to 2.37, involving phenols, aldehydes, and dienophiles under mild conditions .
2.3. Physicochemical Properties
Key Observations :
- Data Gaps : The target compound lacks reported melting points or optical activity data, limiting direct comparisons.
- Analytical Validation : Derivatives like 4g and 3h are rigorously characterized via HRMS, NMR, and chiral HPLC, establishing a benchmark for quality assessment .
Biological Activity
The compound 8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol , also known by its CAS number 1212202-17-9, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes a chromene backbone and various substituents, suggests a range of biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C18H17BrO4
- Molecular Weight : 377.23 g/mol
- Structural Features : The compound features a bromophenyl group and a dioxole moiety attached to a chromene derivative, contributing to its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to This compound exhibit various biological effects:
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Anticancer Activity :
- Studies have shown that related coumarin derivatives can induce cytotoxic effects on cancer cell lines. For instance, one study reported that a coumarin derivative demonstrated significant anti-proliferative effects on prostate cancer cell lines (PC3 and DU145), with IC50 values indicating effective dosing at 24, 48, and 72 hours .
- The mechanism of action often involves inducing cell cycle arrest and apoptosis in cancer cells.
- Antioxidant Properties :
- Neuroprotective Effects :
Case Studies and Research Findings
The biological activities of this compound are largely attributed to its structural features:
- Cytotoxicity is often mediated through the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis.
- Antioxidant activity may involve scavenging free radicals or enhancing endogenous antioxidant defenses.
- MAO inhibition can lead to increased levels of dopamine and serotonin in the brain, providing therapeutic benefits in mood disorders and neurodegenerative diseases.
Q & A
What synthetic routes are optimal for synthesizing 8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol, and how can purity be maximized?
Basic
A multi-step synthesis is recommended, starting with 4-bromobenzaldehyde and 5,5-dimethylcyclohexane-1,3-dione under acidic conditions (e.g., ethanol with L-proline as a catalyst) to form the chromen core . Purification via recrystallization using ethanol or methanol yields high-purity crystals. Monitoring reaction progress with TLC (silica gel, hexane/ethyl acetate) ensures intermediate stability .
Advanced
For stereochemical control, optimize solvent polarity and temperature during cyclization. Polar aprotic solvents (DMF) may reduce byproduct formation compared to ethanol. Post-synthesis, use column chromatography (silica gel, gradient elution) followed by slow evaporation crystallization to isolate enantiomerically pure forms .
Which advanced techniques confirm the compound’s crystal structure and stereochemistry?
Basic
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection with a Bruker APEX2 diffractometer and refinement via SHELXL97 resolve bond lengths, angles, and torsional parameters (e.g., envelope conformation of the chromen ring with puckering amplitude Q = 0.303 Å) .
Advanced
Complement SC-XRD with DFT calculations (B3LYP/6-311+G(d,p)) to validate experimental geometries. Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H⋯π contacts contributing 12.5% to crystal packing) .
How do hydrogen-bonding networks influence supramolecular assembly?
Basic
Intramolecular N–H⋯O hydrogen bonds form S(6) ring motifs, stabilizing the chromen core . Intermolecular N–H⋯O bonds create hexagonal layers parallel to the ab-plane, with symmetry codes (e.g., x, y+1/3, z+2/3) defining the lattice .
Advanced
Use Mercury software to visualize 3D packing. Hydrogen-bond propensity analysis reveals that N1 acts as a bifurcated donor (intra- and intermolecular interactions), with graph-set notation R₂²(10) for the hexagonal network .
What in vitro assays are suitable for evaluating biological activity?
Basic
Screen for cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Chromen derivatives often exhibit IC₅₀ values <10 µM due to intercalation with DNA or kinase inhibition .
Advanced
For mechanistic studies, employ fluorescence anisotropy to assess DNA-binding affinity or Western blotting to evaluate kinase (e.g., CDK2) inhibition. Compare results with structurally similar compounds (e.g., 7-(2-methoxybenzylidene) derivatives) to establish SAR .
How can computational modeling predict electronic properties?
Advanced
Perform TD-DFT calculations (CAM-B3LYP/cc-pVDZ) to simulate UV-Vis spectra, identifying π→π* transitions near 320 nm. HOMO-LUMO gaps (~4.2 eV) correlate with redox stability, while Mulliken charges on the bromophenyl group highlight electrophilic sites for functionalization .
How to resolve contradictions between spectroscopic and crystallographic data?
Advanced
Discrepancies in dihedral angles (e.g., nitro group orientation) may arise from solution vs. solid-state conformations. Cross-validate using variable-temperature NMR to detect dynamic processes and compare with SC-XRD torsion angles .
What methods determine enantiomeric purity?
Advanced
Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) or circular dichroism (CD) spectroscopy. For SC-XRD, assign absolute configuration via Flack parameter (e.g., x = 0.02(3)) .
How do solvent effects modulate synthetic outcomes?
Advanced
Ethanol favors hydrogen-bonded intermediates, while DMF stabilizes charge-separated transition states. Solvent polarity index (ET(30)) correlates with reaction rate: k increases by 40% in DMF vs. ethanol .
What strategies optimize derivative synthesis for SAR studies?
Advanced
Introduce substituents via Suzuki coupling (Br→aryl) or nucleophilic substitution (OH→O-alkyl). For example, replace the 4-bromophenyl group with 3,4-dimethoxyphenyl to enhance π-stacking .
How to assess thermal stability and decomposition pathways?
Advanced
Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~220°C. Pair with DSC to detect glass transitions (Tg ~85°C) and pyrolysis-GC/MS to identify volatile fragments (e.g., CO₂ from dioxolane cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
